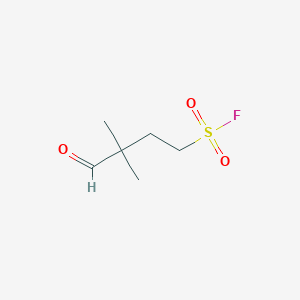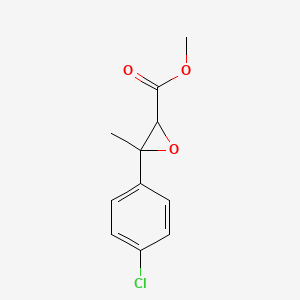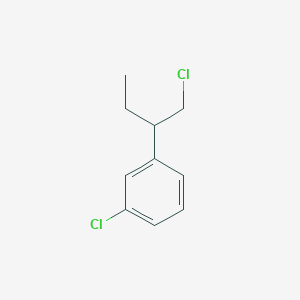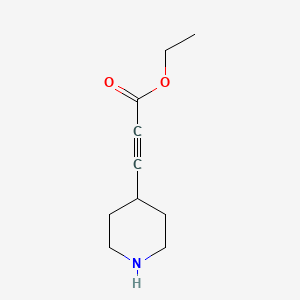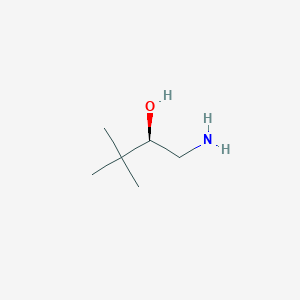
(2R)-1-Amino-3,3-dimethylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Amino-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Amino-3,3-dimethylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3,3-dimethyl-2-butanone, using a chiral reducing agent to ensure the correct stereochemistry. Another method involves the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric synthesis. This can be achieved using chiral catalysts and hydrogenation processes to ensure high yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-Amino-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2R)-1-Amino-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (2R)-1-Amino-3,3-dimethylbutan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-Amino-3,3-dimethylbutan-2-ol: The enantiomer of the compound, which has different stereochemistry.
1-Amino-2-methylpropan-2-ol: A structurally similar compound with a different arrangement of methyl groups.
2-Amino-2-methylpropan-1-ol: Another similar compound with a different position of the amino group.
Uniqueness
(2R)-1-Amino-3,3-dimethylbutan-2-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the bulky dimethyl groups also affects its interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
(2R)-1-amino-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
PROOIQLVYNCTIE-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](CN)O |
Kanonische SMILES |
CC(C)(C)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)

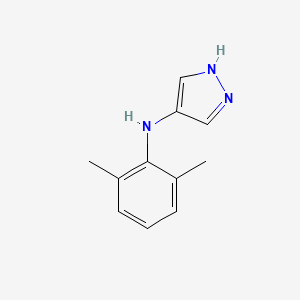

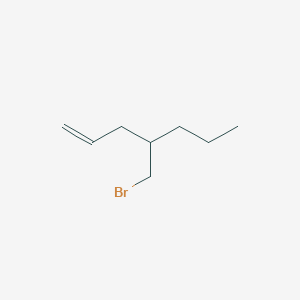

![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
